[2-(2-Methylphenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound with a unique structure that combines a quinoline ring with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the quinoline ring .
Scientific Research Applications
Chemistry
In chemistry, 2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
In medicinal chemistry, 2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to fields like polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and modulating downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE include:
- 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
- 8-Chloro-2-(2-pyridyl)-4-quinolyl(4-phenylpiperazino)methanone
- 2-(2-Furyl)-4-quinolinecarboxylic acid
Uniqueness
What sets 2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H25N3O |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H25N3O/c1-20-9-5-6-12-22(20)26-19-24(23-13-7-8-14-25(23)28-26)27(31)30-17-15-29(16-18-30)21-10-3-2-4-11-21/h2-14,19H,15-18H2,1H3 |
InChI Key |
HEMYBPPICOQASR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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